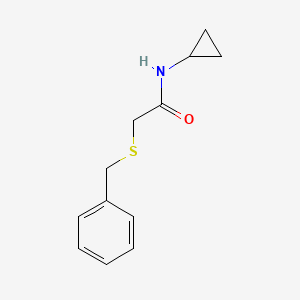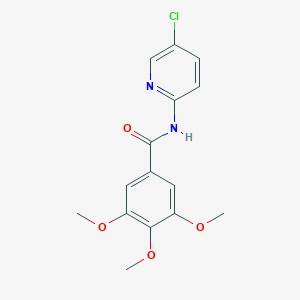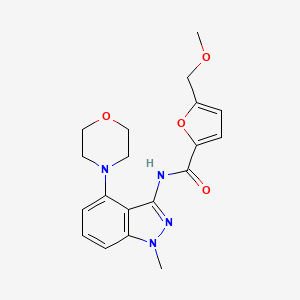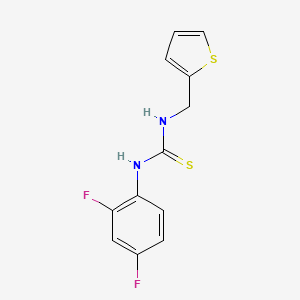
N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide, also known as MPB, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of benzamide derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been shown to have anti-tumor activity and may also have neuroprotective effects. N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways related to cell growth and differentiation.
Biochemical and Physiological Effects:
N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of various signaling pathways. N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide is its potential as a therapeutic agent for various diseases, particularly cancer and neurodegenerative diseases. N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has also been shown to have low toxicity and may be well-tolerated in vivo. However, one limitation of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide. Another area of interest is the investigation of the potential neuroprotective effects of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide in animal models of neurodegenerative diseases. Finally, further research is needed to elucidate the mechanism of action of N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide and its potential applications in the treatment of various diseases.
Synthesemethoden
N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide can be synthesized using various methods, including the reaction between 4-(4-morpholinyl)benzoic acid and 1-methyl-2-phenoxyethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.
Wissenschaftliche Forschungsanwendungen
N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has been extensively studied for its potential applications in scientific research, particularly in the areas of cancer research, neuroscience, and immunology. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has also been studied for its potential neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. In addition, N-(1-methyl-2-phenoxyethyl)-4-(4-morpholinyl)benzamide has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
4-morpholin-4-yl-N-(1-phenoxypropan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16(15-25-19-5-3-2-4-6-19)21-20(23)17-7-9-18(10-8-17)22-11-13-24-14-12-22/h2-10,16H,11-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJNZMXXSAGHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5556716.png)
![4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5556721.png)
![2-amino-4-(5-methyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5556729.png)
![6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)


![(1R*,5R*)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556750.png)
![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)
![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~,2-dimethylalaninamide](/img/structure/B5556779.png)
![4-[(4-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556780.png)
![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)
